molecular formula C10H22N2O B13200088 4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol

4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol

Cat. No.: B13200088
M. Wt: 186.29 g/mol
InChI Key: NHRGGAJOVRFOEO-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using metal catalysts.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol exerts its effects involves interactions with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol is unique due to its combination of a piperidine ring with an amino and hydroxyl group, which provides a versatile scaffold for further chemical modifications and potential biological activities.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

4-amino-3-methyl-2-piperidin-4-ylbutan-2-ol

InChI

InChI=1S/C10H22N2O/c1-8(7-11)10(2,13)9-3-5-12-6-4-9/h8-9,12-13H,3-7,11H2,1-2H3

InChI Key

NHRGGAJOVRFOEO-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C)(C1CCNCC1)O

Origin of Product

United States

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